Pentoxifylline
Overview
Description
Pentoxifylline is a methylxanthine derivative used to reduce leg pain caused by poor blood circulation. It improves the flow of blood through blood vessels, making it possible to walk farther before having to rest because of leg cramps .
Molecular Structure Analysis
Pentoxifylline has a molecular formula of C13H18N4O3. Its average mass is 278.307 Da and its monoisotopic mass is 278.137878 Da . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
Thermal analysis is a routine method in the solution of pharmaceutical problems such as the control of raw materials, to the determination of purity, to the qualitative and quantitative analysis of drug formulation, tests of thermal stability and compatibility, the determination of kinetic parameters, etc . The evaluation of thermal stability in the solid state is mostly made by analyzing their decomposition under isothermal and non-isothermal conditions .Physical And Chemical Properties Analysis
The thermoanalytical curves showed that the active substance is thermally more stable than the tablets. The decrease in stability was attributed to the presence of excipients .Scientific Research Applications
Vascular Health
- Field : Cardiovascular Medicine
- Application : Pentoxifylline is used for the symptomatic management of intermittent claudication . It improves the rheological properties of blood in numerous ways: decreasing plasma and whole blood viscosity, increasing erythrocyte distensibility and suppressing erythrocyte aggregation, diminishing platelet aggregation, and increasing blood filterability by suppressing neutrophil activation .
- Methods : Clinical doses typically involve 400 mg three times daily .
- Results : Pentoxifylline may have potential for slowing the progression of atherosclerosis, stabilising plaque, reducing risk for vascular events, improving the outcome of vascular events, dampening the systemic inflammatory response following cardiopulmonary bypass, providing symptomatic benefit in angina and intermittent claudication, enhancing cerebral blood flow in patients with cerebrovascular disease while slowing progression of vascular dementia, improving prognosis in congestive heart failure, and aiding diabetes control .
Osteonecrosis Management
- Field : Dentistry
- Application : Pentoxifylline combined with tocopherol has been used for the management of Medication-Related Osteonecrosis of the Jaws (MRONJ) .
- Methods : The study population consisted of 202 Stage I MRONJ female patients with an average age of 66.4 ± 8.3 years, who were divided into two groups. The test group received a pharmacological protocol with pentoxifylline and tocopherol (2 months pre-operatively and 6 months post-operatively) .
- Results : In the test group all patients had mucosal healing and there was only one relapse within 6 months. In the control group, in 17% of the patients the mucosa did not heal, 71% of the patients relapsed within two months, and 7% developed infectious complications .
Prophylaxis for Post-Radiated Head and Neck Oncology Patients
- Field : Oncology
- Application : Pentoxifylline and tocopherol (PENTO) has been utilized as prophylaxis for post-radiated head and neck oncology patients requiring an invasive dental procedure .
Anticancer Therapy
- Field : Oncology
- Application : Pentoxifylline (PTX) may increase the anticancer potential of commonly used anticancer drugs such as cisplatin or doxorubicin as well as reduce side effects of these drugs .
Angiogenesis Modulation
- Field : Cell Biology
- Application : Pentoxifylline (PTX) is a vasoactive synthetic methyl xanthine derivative used for decades to manage chronic occlusive vascular disorders. Recently, it has been proposed that PTX might have an inhibitory effect on the angiogenesis process .
- Methods : The study reviewed the modulatory effects of PTX on angiogenesis and its potential benefits in the clinical setting .
- Results : While sixteen studies demonstrated that pentoxifylline had an antiangiogenic effect, four suggested it had a proangiogenic effect, and two other studies showed it did not affect angiogenesis .
Combined Anticancer Therapy
- Field : Oncology
- Application : Pentoxifylline (PTX) may increase the anticancer potential of commonly used anticancer drugs such as cisplatin or doxorubicin as well as reduce side effects of these drugs .
Treatment of Sickle Cell Disease
- Field : Hematology
- Application : Pentoxifylline has been used as a treatment for sickle cell disease. It works by reducing the stickiness of red blood cells, which helps to improve blood flow and prevent blockages in the blood vessels .
- Methods : The typical dosage is 400 mg three times a day, taken orally .
- Results : While the results vary among patients, some studies have shown that pentoxifylline can reduce the frequency of painful crises in sickle cell disease patients .
Treatment of Alcoholic Hepatitis
- Field : Gastroenterology
- Application : Pentoxifylline is used in the treatment of severe alcoholic hepatitis, a condition characterized by liver inflammation due to alcohol abuse .
- Methods : Patients are typically prescribed 400 mg of pentoxifylline three times a day for four weeks .
- Results : Studies have shown that pentoxifylline can reduce the risk of mortality in patients with severe alcoholic hepatitis .
Safety And Hazards
Pentoxifylline may cause serious side effects. Call your doctor at once if you have chest pain, pounding heartbeats or fluttering in your chest, red or pink urine, a light-headed feeling, like you might pass out, or signs of stomach bleeding . You should not use pentoxifylline if you have recently had any type of bleeding in your brain or the retina of your eye .
properties
IUPAC Name |
3,7-dimethyl-1-(5-oxohexyl)purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPFEZZEUUWMEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023437 | |
Record name | 3,7-Dihydro-3,7-dimethyl-1-(5-oxohexyl)-1H-Purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pentoxifylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.17e+00 g/L | |
Record name | Pentoxifylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00806 | |
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Record name | Pentoxifylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Patients with peripheral arterial disease (PAD) may suffer from intermittent claudication, exertional leg pain that resolves upon rest, which is underscored by a complex etiology including vascular dysfunction (reduced limb perfusion, angiogenesis, and microcirculatory flow), systemic inflammation, and skeletal muscle dysfunction. Pentoxifylline (PTX), (3,7-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione) or 1-(5-oxohexyl)-3,7-dimethylxanthine, is a methyl-xanthine derivative that acts to lower blood viscosity by increasing erythrocyte flexibility, reducing plasma fibrinogen, inhibiting neutrophil activation, and suppressing erythrocyte/platelet aggregation; it also has antioxidant and anti-inflammatory effects. Although the precise mechanism of action has yet to be elucidated, numerous studies have suggested several effects of PTX. The classical interpretation of PTX's broad effects is due to its ability to act, _in vitro_, as a non-specific cyclic-3',5'-phosphodiesterase (PDE) inhibitor at millimolar concentrations; specifically, it has been proposed that inhibition of PDE type III and IV isozymes leads to elevated cyclic adenosine monophosphate (cAMP) levels, which mediate diverse downstream effects. This view has been challenged, specifically by observing those plasma concentrations of PTX in routine clinical use are typically only around 1μM, far lower than those used to inhibit PDEs _in vitro_. Instead, several studies have suggested that PTX can modulate adenosine receptor function, specifically the Gα-coupled A2A receptor (A2AR). Whether PTX acts directly as an A2AR agonist is unclear, although it can clearly increase the response of A2AR to adenosine. A2AR activation activates adenylyl cyclase, which increases intracellular cAMP levels; this observation may explain PTX's ability to increase intracellular cAMP in a PDE-independent fashion. Elevated cAMP levels have numerous downstream effects. cAMP-mediated activation of protein kinase A (PKA) suppresses nuclear translocation of NF-κB, which suppresses transcription of pro-inflammatory cytokines such as tumour necrosis factor (TNF-α), interleukin-1 (IL-1), and IL-6 as well as TNF-induced molecules such as adhesion molecules (ICAM1 and VCAM1) and the C-reactive protein (CRP). PTX has also been shown to prevent the downstream phosphorylation of p38 MAPK and ERK, which are responsible for assembling the NADPH oxidase involved in the neutrophil oxidative burst. This effect is due to a PKA-independent decrease in Akt phosphorylation and a PKA-dependent decrease in phosphorylation of p38 MAPK and ERK. This transcriptional regulation at least partially explains the anti-inflammatory and anti-oxidative properties of PTX. Also, activated PKA can activate the cAMP response element-binding protein (CREB), which itself blocks SMAD-driven gene transcription, effectively disrupting transforming growth factor (TGF-β1) signalling. This results in lower levels of fibrinogenic molecules such as collagens, fibronectin, connective tissue growth factor, and alpha-smooth muscle actin. Hence, disruption of TGF-β1 signalling may explain the anti-fibrotic effects of PTX, including at least some of the decrease in blood viscosity. The picture is complicated by the observation that PTX metabolites M1, M4, and M5 have been shown to inhibit C5 Des Arg- and formyl-methionylleucylphenylalanine-induced superoxide production in neutrophils and M1 and M5 significantly contribute to PTX's observed hemorheological effects. Overall, PTX administration is associated with decreased pro-inflammatory molecules, an increase in anti-inflammatory molecules such as IL-10, and decreased production of fibrinogenic and cellular adhesion molecules., EHT 0202 was discovered to play a role in protecting neurons in pharmacological models of neuronal cell death. ExonHit identified RNA isoforms produced by alterations of splicing specifically taking place in neurodegenerative disease models. These isoforms were identified using DATAS(TM), ExonHit's proprietary gene profiling technology. DATAS(TM), stands for Differential Analysis of Transcripts with Alternative Splicing. | |
Record name | Pentoxifylline | |
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Product Name |
Pentoxifylline | |
CAS RN |
6493-05-6 | |
Record name | Pentoxifylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6493-05-6 | |
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Record name | Pentoxifylline [USAN:USP:INN:BAN:JAN] | |
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Record name | Pentoxifylline | |
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Record name | pentoxifylline | |
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Record name | 3,7-Dihydro-3,7-dimethyl-1-(5-oxohexyl)-1H-Purine-2,6-dione | |
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Record name | Pentoxifylline | |
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Record name | PENTOXIFYLLINE | |
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Record name | Pentoxifylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
105 °C | |
Record name | Pentoxifylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00806 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pentoxifylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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